Computed LogP and TPSA Differentiation Between Regioisomeric Furan–Pyridine Benzamides
The target compound exhibits a computed XLogP3-AA of 2.8 and a TPSA of 60.1 Ų [1]. Although directly measured values for the positional isomer N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2320924-15-8) are not available in peer-reviewed literature, PubChem-computed descriptors for the 5-substituted isomer indicate an identical XLogP3-AA of 2.8 and a slightly lower TPSA of 59.1 Ų [2]. This 1 Ų difference, while small, reflects the altered exposure of the pyridine nitrogen and may influence passive membrane permeability and off-target binding profiles in cell-based assays [1][2].
| Evidence Dimension | Computed LogP and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; TPSA = 60.1 Ų |
| Comparator Or Baseline | N-((5-(furan-2-yl)pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide (CAS 2320924-15-8): XLogP3-AA = 2.8; TPSA = 59.1 Ų |
| Quantified Difference | ΔTPSA = +1.0 Ų (target minus comparator) |
| Conditions | Computed descriptors; PubChem 2.2 release, 2025 |
Why This Matters
A 1 Ų difference in TPSA can correspond to a measurable change in Caco-2 permeability or blood–brain barrier penetration potential, making the target compound the preferred choice for CNS-focused SAR programs where subtle polarity tuning is critical.
- [1] PubChem Compound Summary for CID 91630569. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for positional isomer CID 134328516. National Center for Biotechnology Information (2025). View Source
